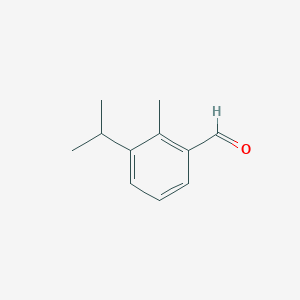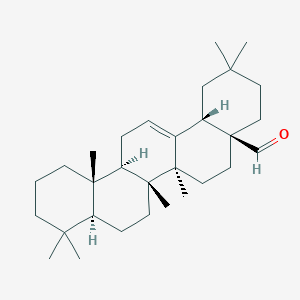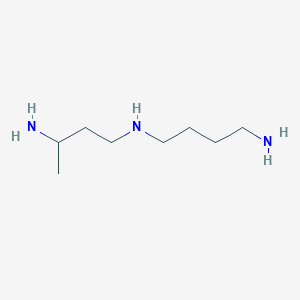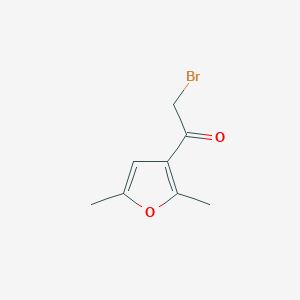
2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone is a synthetic organic compound used in scientific research. It is a potent electrophilic brominating agent that is used to introduce a bromine atom into a variety of organic molecules.
Mechanism Of Action
The mechanism of action of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone involves the electrophilic bromination of organic molecules. The bromine atom is introduced into the molecule by attacking the electron-rich double bond or aromatic ring of the substrate. The resulting brominated product can be further used in a variety of chemical reactions, such as substitution, elimination, or reduction.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone. However, it is known that brominated compounds can have a variety of effects on biological systems, including antimicrobial, antiviral, and anticancer activities. Further research is needed to determine the specific effects of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone in lab experiments include its high reactivity and selectivity for bromination. It can be used to introduce a bromine atom into a variety of organic molecules, including those that are difficult to brominate using other methods. However, the limitations of using 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone include its toxicity and potential hazards associated with handling and storage. Careful precautions must be taken when using this compound in the lab.
Future Directions
There are several future directions for research involving 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone. One direction is to explore its potential as a brominating agent for the synthesis of new pharmaceuticals and natural products. Another direction is to investigate its biological activity and potential as an antimicrobial, antiviral, or anticancer agent. Additionally, further research is needed to determine the specific biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone is achieved by reacting 2,5-dimethylfuran-3-carboxylic acid with phosphorus pentachloride to form 2,5-dimethylfuran-3-yl chloride. This intermediate is then reacted with magnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with ethyl chloroformate to form 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone.
Scientific Research Applications
2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone is used in scientific research as a brominating agent to introduce a bromine atom into a variety of organic molecules. It is particularly useful in the synthesis of biologically active compounds, such as pharmaceuticals and natural products. It has been used in the synthesis of a number of natural products, including the alkaloid lycoposerramine R and the sesquiterpene lactone helenalin.
properties
CAS RN |
133674-62-1 |
|---|---|
Product Name |
2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone |
Molecular Formula |
C8H9BrO2 |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-1-(2,5-dimethylfuran-3-yl)ethanone |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 |
InChI Key |
HQTVWKCYEADULE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C)C(=O)CBr |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)CBr |
synonyms |
Ethanone, 2-bromo-1-(2,5-dimethyl-3-furanyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
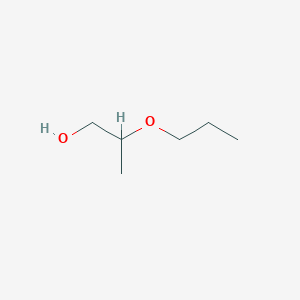
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
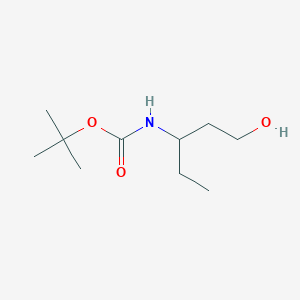
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
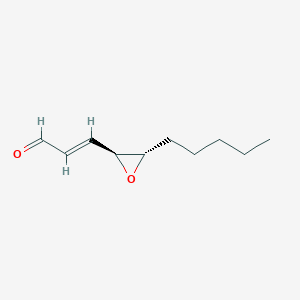
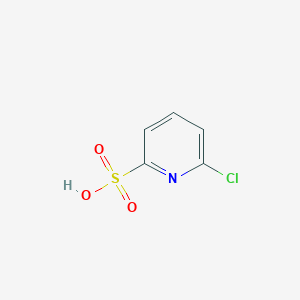
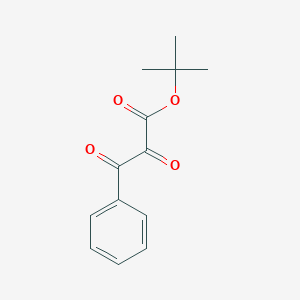
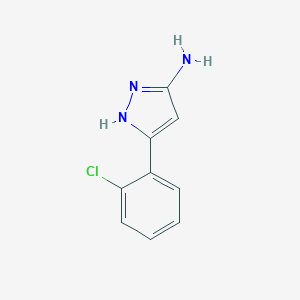
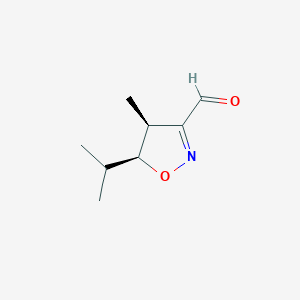
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
